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molecular formula C3H2NO2- B8463686 Cyanoacetate

Cyanoacetate

Cat. No. B8463686
M. Wt: 84.05 g/mol
InChI Key: MLIREBYILWEBDM-UHFFFAOYSA-M
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Patent
US09005578B2

Procedure details

[A] Synthesis of 1-benzyl-piperidin-4-ylidene)-cyanoacetate (2; FIG. 4). A solution of 1-benzyl-piperidin-4-one (75.1 g, 0.40 mol) in toluene (9400 mL), ethyl cyanoacetate (50.6 mL, 0.48 mol) and acetic acid (918.2 mL, 0.32 mol) was refluxed for 4 hr. The mixture was quenched with ice-water and extracted with diethyl ether. The combined extracts were washed with water, brine and dried over Na2SO4 to give ethyl (1-benzyl-piperidin-4-ylidene)cyanoacetate in quantitative yield. Rf=0.53 (hexane:AcOEt=1:1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75.1 g
Type
reactant
Reaction Step Two
Quantity
50.6 mL
Type
reactant
Reaction Step Two
Quantity
918.2 mL
Type
reactant
Reaction Step Two
Quantity
9400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(CC([O-])=O)#N.[CH2:7]([N:14]1[CH2:19][CH2:18][C:17](=O)[CH2:16][CH2:15]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[C:21]([CH2:23][C:24]([O:26][CH2:27][CH3:28])=[O:25])#[N:22].C(O)(=O)C>C1(C)C=CC=CC=1>[CH2:7]([N:14]1[CH2:19][CH2:18][C:17](=[C:23]([C:21]#[N:22])[C:24]([O:26][CH2:27][CH3:28])=[O:25])[CH2:16][CH2:15]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(=O)[O-]
Step Two
Name
Quantity
75.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O
Name
Quantity
50.6 mL
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
918.2 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
9400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with ice-water
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The combined extracts were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=C(C(=O)OCC)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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